tert-Butyl 3-ethoxy-3-(2-hydroxyethyl)azetidine-1-carboxylate

Lipophilicity Drug Design ADME Properties

tert-Butyl 3-ethoxy-3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS 2306270-29-9) is a 3,3-disubstituted azetidine building block featuring a tert-butyloxycarbonyl (Boc) protecting group, a 2-hydroxyethyl substituent, and an ethoxy substituent at the quaternary 3-position. This compound is a member of the azetidine-1-carboxylate class commonly employed as a protected intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
Cat. No. B12867601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-ethoxy-3-(2-hydroxyethyl)azetidine-1-carboxylate
Molecular FormulaC12H23NO4
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCCOC1(CN(C1)C(=O)OC(C)(C)C)CCO
InChIInChI=1S/C12H23NO4/c1-5-16-12(6-7-14)8-13(9-12)10(15)17-11(2,3)4/h14H,5-9H2,1-4H3
InChIKeyPXYATZKIYCCORO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-ethoxy-3-(2-hydroxyethyl)azetidine-1-carboxylate: A Core Building Block for 3,3-Quaternary Azetidine Scaffolds


tert-Butyl 3-ethoxy-3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS 2306270-29-9) is a 3,3-disubstituted azetidine building block featuring a tert-butyloxycarbonyl (Boc) protecting group, a 2-hydroxyethyl substituent, and an ethoxy substituent at the quaternary 3-position. This compound is a member of the azetidine-1-carboxylate class commonly employed as a protected intermediate in medicinal chemistry and organic synthesis . Its defining structural characteristic is the fully substituted C3 carbon, which renders it a compact, three-dimensional scaffold with two orthogonal functional handles (primary alcohol and ethyl ether) available for subsequent diversification [1]. With a molecular formula of C12H23NO4 and a molecular weight of 245.32 g/mol, it is typically supplied at purities of 97–98% .

Why 3-Monosubstituted or Linear-Chain Analogs Cannot Substitute for tert-Butyl 3-ethoxy-3-(2-hydroxyethyl)azetidine-1-carboxylate in Medicinal Chemistry Programs


Generic substitution fails because the target compound is one of the few readily available 3,3-disubstituted azetidine building blocks that combine a quaternary ring junction with two functionally distinct O-substituents. Close analogs such as tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate are only 3-monosubstituted, possessing a flexible linear hydroxyethoxy chain rather than the geminally substituted ethoxy and hydroxyethyl pair [1]. The quaternary carbon at C3 fundamentally alters the ring conformation, restricts bond rotation, and introduces a steric environment that cannot be replicated by a mono-substituted or non-geminal analog. This structural difference translates into markedly different lipophilicity (ΔLogP > 1.2 log units) and spatial presentation of functional groups, which directly impacts molecular recognition, solubility, and the success of downstream structure–activity relationship (SAR) studies . Simply substituting a cheaper or more common azetidine intermediate risks losing the three-dimensional scaffold geometry that is critical for target engagement.

Quantitative Head-to-Head Comparison: tert-Butyl 3-ethoxy-3-(2-hydroxyethyl)azetidine-1-carboxylate vs. Closest Commercial Analogs


Lipophilicity (LogP) Comparison: Target Compound vs. 3-Monosubstituted Azetidine Analog

The target compound (CAS 2306270-29-9) exhibits a predicted LogP of 1.39, compared to an XLogP3-AA of 0.1 for the closest monosubstituted analog, tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate (CAS 1146951-82-7). This represents a >13-fold difference in octanol-water partition coefficient, indicating significantly higher lipophilicity for the 3,3-disubstituted scaffold. The higher LogP is advantageous for membrane permeability and may reduce aqueous solubility, making the target compound more suitable for lead series targeting intracellular or CNS-located proteins where moderate lipophilicity is required [1].

Lipophilicity Drug Design ADME Properties

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity

The target compound's topological polar surface area (TPSA) is predicted at 59.0 Ų, derived from PubChem computed data for the structurally related analog tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate, which shares the same number and type of heteroatoms (1 N, 4 O). Both compounds have 1 hydrogen bond donor (the alcohol –OH) and 4 hydrogen bond acceptors. This TPSA value falls well below the 140 Ų threshold typically associated with poor oral absorption, suggesting that both compounds possess favorable passive permeability [1].

Polar Surface Area Oral Bioavailability Permeability

Commercial Purity Benchmark: Target Compound vs. Monosubstituted Analog

The target compound is commercially available at a specified minimum purity of 98% (Leyan, lot-dependent), whereas the closest analog tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate is commonly offered at ≥95% purity (AKSci, PubChem). A purity difference of 3 percentage points may be significant for applications requiring high fidelity in multi-step synthesis, reducing the accumulation of byproducts and simplifying purification of final targets .

Chemical Purity Procurement Specification Quality Control

Synthetic Handles and Orthogonal Functional Group Reactivity

The target compound presents two distinct O-functional groups at the quaternary C3 position: a primary alcohol (2-hydroxyethyl) and an ethyl ether. These groups enable orthogonal derivatization strategies—for example, selective oxidation or esterification of the alcohol while leaving the ethyl ether intact, or acid-catalyzed cleavage of the ethyl ether without affecting the Boc group. In contrast, the monosubstituted analog tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate features a single hydroxyethoxy chain where the alcohol and ether functionalities are sequentially arranged; differentiation between the two ends of this chain is less straightforward and often requires additional protection/deprotection steps [1][2].

Orthogonal Protection Building Block Diversity Medicinal Chemistry

Ring Conformational Rigidity: Impact of the Quaternary C3 Center

The presence of a sp3-hybridized quaternary carbon at the azetidine 3-position restricts the ring puckering modes compared to a monosubstituted analog. While both compounds may adopt similar global minima, the energetic barrier for ring inversion is expected to be higher for the 3,3-disubstituted target due to the increased steric demand of the geminal substituents. This enhanced conformational restriction can lead to lower entropic penalties upon target binding, a property that medicinal chemists exploit to improve binding affinity. The 3-monosubstituted analog tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate has greater conformational flexibility due to the absence of a second substituent at C3, which may result in a larger ensemble of accessible low-energy conformers [1].

Conformational Analysis Scaffold Rigidity Entropic Penalty

Molecular Weight and Heavy Atom Count Comparison

The target compound has a molecular weight of 245.32 g/mol (16 heavy atoms), compared to 217.26 g/mol (15 heavy atoms) for the monosubstituted analog tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate. The additional ethyl group (+28 Da) in the target shifts its physicochemical profile closer to the upper end of the 'fragment-like' space and the lower end of the 'lead-like' space defined by the Rule of Three (MW ≤ 300). This incremental increase in size and lipophilicity may be desirable when transitioning from fragment hits toward lead compounds, providing a scaffold that already carries more pharmacophoric information [1].

Molecular Weight Fragment-Based Drug Design Lead-Likeness

Optimal Use Cases for tert-Butyl 3-ethoxy-3-(2-hydroxyethyl)azetidine-1-carboxylate in Drug Discovery and Chemical Biology


Constrained Scaffold for CNS-Targeted Lead Optimization

The compound's moderate predicted LogP of ~1.4, combined with a TPSA of 59 Ų and a single H-bond donor, positions it within the favorable property space for CNS drug candidates (typically LogP 1–3, TPSA < 90 Ų, HBD ≤ 3) [1]. Unlike the more polar monosubstituted analog (LogP 0.1), the target compound is more likely to cross the blood–brain barrier, making it a suitable core scaffold for programs targeting neurological GPCRs, ion channels, or kinases where azetidine rings are used as bioisosteres for pyrrolidines or piperidines [2].

Divergent Parallel Library Synthesis from a Single Quaternary Building Block

The presence of two functionally distinct O-substituents (primary alcohol and ethyl ether) on the quaternary C3 carbon enables chemists to execute sequential chemoselective transformations—for instance, Mitsunobu coupling at the alcohol followed by Lewis acid-mediated ether cleavage, or Dess–Martin oxidation of the alcohol without perturbing the ethyl ether . This orthogonal reactivity allows two independent diversification vectors, maximizing the chemical space explored from a single starting material and reducing the number of building blocks that must be procured for a library.

Fragment-to-Lead Expansion with Enhanced Pharmacophoric Information

With a molecular weight of 245 g/mol, the target compound occupies a strategic position at the interface between fragment space (MW < 300) and lead-like space. It offers a higher density of pharmacophoric features (quaternary center, ether, alcohol, Boc-protected amine) compared to the lighter 3-monosubstituted analog (MW 217 g/mol) [1]. Fragment-growing programs that require the installation of an ethyl group and an oxygen substituent simultaneously can accomplish this in a single step by incorporating the pre-functionalized quaternary azetidine scaffold.

Quote Request

Request a Quote for tert-Butyl 3-ethoxy-3-(2-hydroxyethyl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.